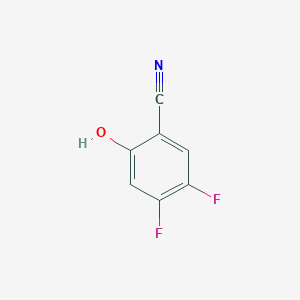

4,5-Difluoro-2-hydroxybenzonitrile

Descripción general

Descripción

El Ácido L-Chicórico es un compuesto fenólico de origen natural que pertenece a los derivados del ácido cafeico. Se encuentra principalmente en plantas como la equinácea púrpura, la achicoria y la albahaca. La fórmula molecular del Ácido L-Chicórico es C22H18O12, y es conocido por sus significativas actividades farmacológicas, incluyendo propiedades antioxidantes, antiinflamatorias y antivirales .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El Ácido L-Chicórico puede sintetizarse mediante varios métodos químicos. Un enfoque común implica la esterificación del ácido cafeico con ácido tartárico. Esta reacción generalmente requiere la presencia de un catalizador, como el ácido sulfúrico, y se lleva a cabo bajo condiciones de reflujo. La mezcla de reacción se purifica luego utilizando técnicas como la recristalización o la cromatografía para obtener Ácido L-Chicórico puro .

Métodos de Producción Industrial

La producción industrial del Ácido L-Chicórico se basa principalmente en la extracción de fuentes naturales. La equinácea púrpura es la planta más común utilizada para este propósito. El proceso de extracción implica la cosecha del material vegetal, su secado y luego el uso de disolventes como el etanol o el metanol para extraer el compuesto. El extracto se purifica posteriormente para aislar el Ácido L-Chicórico .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Ácido L-Chicórico experimenta diversas reacciones químicas, entre ellas:

Oxidación: El Ácido L-Chicórico puede oxidarse para formar quinonas, que son compuestos con posibles actividades biológicas.

Reducción: La reducción del Ácido L-Chicórico puede conducir a la formación de derivados dihidro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean reactivos como anhídrido acético o haluros de alquilo para las reacciones de sustitución.

Principales Productos Formados

Oxidación: Quinonas

Reducción: Derivados dihidro

Sustitución: Ésteres y éteres

Aplicaciones Científicas De Investigación

El Ácido L-Chicórico tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como estándar para métodos analíticos y como precursor para la síntesis de otros compuestos.

Biología: Se estudia su papel en los mecanismos de defensa de las plantas y sus efectos sobre los procesos celulares.

Medicina: Se investiga su potencial efecto terapéutico, incluyendo actividades antivirales, antiinflamatorias y antioxidantes. .

Mecanismo De Acción

El Ácido L-Chicórico ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad antioxidante: Elimina los radicales libres e inhibe el estrés oxidativo donando átomos de hidrógeno de sus grupos hidroxilo.

Actividad antiinflamatoria: Inhibe la producción de citoquinas y enzimas proinflamatorias, como la ciclooxigenasa y la lipooxigenasa.

Actividad antiviral: Inhibe la replicación viral bloqueando enzimas virales, como la integrasa del VIH, y modulando la respuesta inmune

Comparación Con Compuestos Similares

El Ácido L-Chicórico a menudo se compara con otros derivados del ácido cafeico, como:

Ácido clorogénico: Encontrado en el café y varias frutas, tiene propiedades antioxidantes y antiinflamatorias similares, pero difiere en su esterificación con ácido quínico en lugar de ácido tartárico.

Ácido rosmarínico: Encontrado en el romero y otras plantas de la familia Lamiaceae, comparte bioactividades similares, pero tiene una estructura molecular diferente, siendo un éster del ácido cafeico y el ácido 3,4-dihidroxiphenyllactic

El Ácido L-Chicórico se destaca por su combinación única de dos moléculas de ácido cafeico esterificadas con ácido tartárico, lo que contribuye a su perfil farmacológico distintivo y una mayor potencia en ciertas bioactividades .

Actividad Biológica

4,5-Difluoro-2-hydroxybenzonitrile (CAS Number: 186590-36-3) is a fluorinated aromatic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₃F₂NO

- Molecular Weight : 155.10 g/mol

- Melting Point : 161-163 °C

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups. This mechanism is crucial in protecting cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders.

2. Anti-inflammatory Activity

The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

Recent studies indicate that this compound possesses antimicrobial properties, particularly against certain bacterial strains. Its efficacy against biofilm-forming bacteria highlights its potential in treating chronic infections where biofilms are prevalent .

4. Cytotoxic Effects

Research has demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The mechanisms involve the generation of reactive oxygen species (ROS) leading to apoptosis. In xenograft models, treatment with this compound resulted in tumor size reduction, indicating its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

- Scavenging Free Radicals : The hydroxyl group plays a critical role in neutralizing free radicals.

- Inhibition of Enzyme Activity : The compound inhibits key enzymes involved in inflammation and cancer progression.

- Induction of Apoptosis : By increasing ROS levels within cells, it triggers apoptotic pathways leading to cell death.

Case Study 1: Antioxidant and Anti-inflammatory Effects

A study investigated the antioxidant and anti-inflammatory effects of this compound using in vitro models. Results showed a significant reduction in oxidative stress markers and pro-inflammatory cytokines upon treatment with the compound at various concentrations.

Case Study 2: Anticancer Activity

In a preclinical trial involving xenograft models of human tumors, administration of this compound led to notable tumor regression compared to control groups. The study highlighted its potential as a novel therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4,5-difluoro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLMZTIHUMKEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631005 | |

| Record name | 4,5-Difluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186590-36-3 | |

| Record name | 4,5-Difluoro-2-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186590-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186590-36-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.